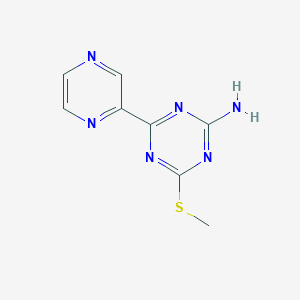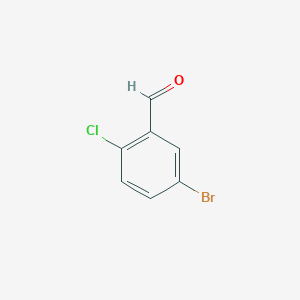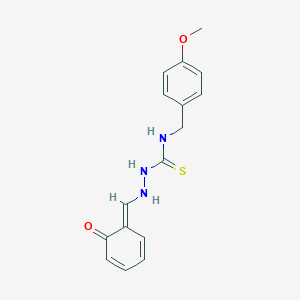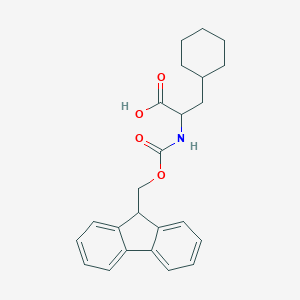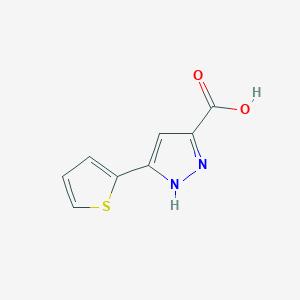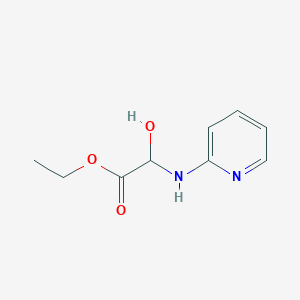
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is a chemical compound that has shown potential in scientific research as a possible therapeutic agent. This compound is also known as Ethyl 2-(2-pyridylamino) acetate or Ethyl 2-(2-pyridylamino)acetate. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and pathways involved in inflammation and oxidative stress. The compound has also been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has anti-inflammatory and antioxidant effects. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been shown to have an effect on the expression of genes involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate in lab experiments include its potential therapeutic applications, its anti-inflammatory and antioxidant properties, and its ability to affect gene expression. However, the compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, the compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate. One direction is to further investigate the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study the compound's potential as an anticancer agent. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate is synthesized through a specific method. The synthesis method involves the reaction of ethyl 2-bromoacetate with 2-aminopyridine in the presence of a base. The reaction produces Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate as the final product. The synthesis method has been optimized to improve the yield of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties. Studies have also shown that the compound has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Research has also been conducted on the compound's potential as an anticancer agent.
Propiedades
Número CAS |
160544-58-1 |
|---|---|
Nombre del producto |
Ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(pyridin-2-ylamino)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6,8,12H,2H2,1H3,(H,10,11) |
Clave InChI |
KODDHGHJEIQYEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC1=CC=CC=N1)O |
SMILES canónico |
CCOC(=O)C(NC1=CC=CC=N1)O |
Sinónimos |
Acetic acid, hydroxy(2-pyridinylamino)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




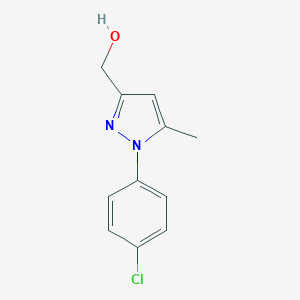
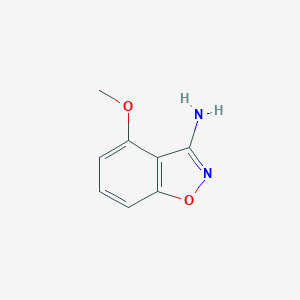

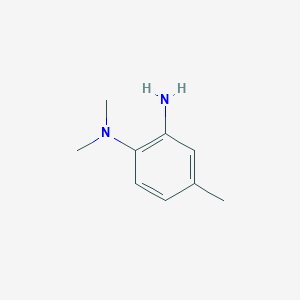

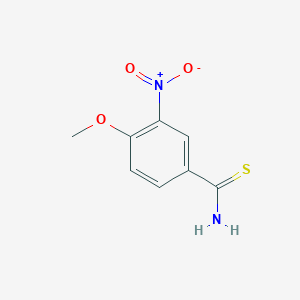
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
